Diethyl 2-hydroxybenzene-1,3-dicarboxylate
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Overview
Description
Diethyl 2-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzene, featuring two ester groups and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Products include 2-oxo-1,3-benzenedicarboxylate or 2-carboxy-1,3-benzenedicarboxylate.
Reduction: Products include diethyl 2-hydroxybenzene-1,3-dimethanol.
Substitution: Products include diethyl 2-alkoxybenzene-1,3-dicarboxylate or diethyl 2-acetoxybenzene-1,3-dicarboxylate.
Scientific Research Applications
Diethyl 2-hydroxybenzene-1,3-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.
Mechanism of Action
The mechanism by which diethyl 2-hydroxybenzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-hydroxybenzene-1,3-dicarboxylate
- Diethyl 2-methoxybenzene-1,3-dicarboxylate
- Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Uniqueness
Diethyl 2-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This compound’s combination of hydroxyl and ester groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
88544-98-3 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
diethyl 2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-6-5-7-9(10(8)13)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
RRWWMZSWDPQGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)O |
Origin of Product |
United States |
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